N-(cyclopropylmethyl)carbamoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(cyclopropylmethyl)carbamoyl chloride” is a type of carbamoyl chloride, which is a functional group with the formula R2NC(O)Cl . Carbamoyl chlorides are important intermediates in both research laboratories and industrial scale syntheses . They are usually moisture sensitive, colorless, and soluble in nonpolar organic solvents .

Synthesis Analysis

Carbamoyl chlorides are typically prepared by the reaction of an amine with phosgene . They can also be prepared by the addition of hydrogen chloride to isocyanates . N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .Molecular Structure Analysis

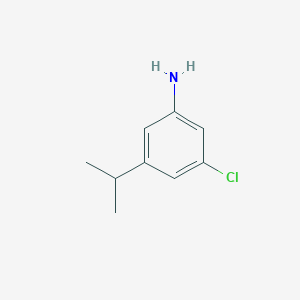

The molecular structure of “N-(cyclopropylmethyl)carbamoyl chloride” would include a carbamoyl chloride functional group attached to a cyclopropylmethyl group. Cyclopropylmethyl is a cycloalkane, which is a type of hydrocarbon where the carbon atoms are arranged in a ring .Chemical Reactions Analysis

Carbamoyl chlorides can participate in a diverse range of transition metal-catalyzed transformations including radical initiated reactions and cross-coupling and annulation reaction modes as well as C–H functionalization . Solvolyses tend to occur at the carbonyl carbon, with replacement of the chloride ion .Physical And Chemical Properties Analysis

Carbamoyl chlorides are typically moisture sensitive, colorless, and soluble in nonpolar organic solvents . They are known to be stable, even at quite high temperatures .Future Directions

Carbamoyl chlorides, including “N-(cyclopropylmethyl)carbamoyl chloride”, have potential for further study and application in various chemical reactions, particularly in transition metal-catalyzed transformations . They can serve as powerful synthetic tools in the creation of various amide-containing molecules and heterocycles .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(cyclopropylmethyl)carbamoyl chloride involves the reaction of cyclopropylmethylamine with phosgene.", "Starting Materials": [ "Cyclopropylmethylamine", "Phosgene" ], "Reaction": [ "Cyclopropylmethylamine is added dropwise to a solution of phosgene in anhydrous benzene.", "The reaction mixture is stirred at room temperature for several hours.", "The resulting N-(cyclopropylmethyl)carbamoyl chloride is isolated by filtration and washed with cold benzene." ] } | |

CAS RN |

1314934-12-7 |

Product Name |

N-(cyclopropylmethyl)carbamoyl chloride |

Molecular Formula |

C5H8ClNO |

Molecular Weight |

133.6 |

Purity |

91 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.